molecular formula C6H7NO4 B1314667 N-Acetyl-L-aspartic acid anhydride CAS No. 41148-79-2

N-Acetyl-L-aspartic acid anhydride

Cat. No.: B1314667
CAS No.: 41148-79-2
M. Wt: 157.12 g/mol
InChI Key: JMQITILRHSGUCB-BYPYZUCNSA-N
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Description

Historical Overview and Discovery Context

The history of N-Acetyl-L-aspartic acid anhydride (B1165640) is directly tied to the study of its parent molecule, N-Acetyl-L-aspartic acid (NAA), which was discovered in 1956 by Tallan as a significant compound within the brain. The development of the anhydride derivative followed from synthetic chemistry endeavors aimed at creating more reactive intermediates for various applications.

Early research in the 1950s into the racemization of N-acyl-aspartic acids showed that treating N-Acetyl-L-aspartic acid with dehydrating agents like acetic anhydride resulted in the formation of the cyclic anhydride. This process of intramolecular cyclization under anhydrous conditions became the standard method for its preparation. researchgate.net These initial investigations established that the anhydride was a key synthetic pathway, providing chemists with a valuable tool for creating derivatives of amino acids. In fact, the purification of NAA itself is often best achieved by first preparing the readily crystallized anhydride, which can then be rehydrated back to the pure acid. researchgate.net

Academic Significance in Biochemical Research

The primary academic significance of N-Acetyl-L-aspartic acid anhydride lies in its role as a synthetic intermediate. Its reactive anhydride ring makes it a useful building block in organic synthesis, particularly for introducing the N-acetyl-L-aspartyl group into other molecules.

Key research applications include:

Peptide Synthesis: The anhydride form can facilitate the formation of peptide bonds under mild conditions. It serves as a protected and activated form of L-aspartic acid, enabling its incorporation into peptide chains.

Synthesis of Pharmaceutical Intermediates: The compound is used as a starting material or intermediate in the synthesis of more complex molecules, including those designed to target neurological disorders.

Derivatization: It is used to create various derivatives of L-aspartic acid for further study. For example, it can be reacted with other molecules to form amides or esters at the free carboxyl group that results from opening the anhydride ring.

While the parent compound, NAA, is a marker for neuronal health and is studied extensively in neuroscience, the anhydride is the reactive form utilized by synthetic chemists to access NAA derivatives and explore their potential biological activities. fine-chemtech.com

Enantiomeric Forms and Stereochemical Considerations in Research

Chirality, or the "handedness" of molecules, is a critical concept in biochemistry, as biological systems are inherently chiral and often interact differently with different enantiomers. nih.gov this compound possesses a single chiral center at the carbon atom bearing the acetamido group, derived from the natural L-aspartic acid. The systematic IUPAC name, N-[(3S)-2,5-dioxotetrahydro-3-furanyl]acetamide, specifies this "S" configuration at the chiral center.

The stereochemistry is a crucial consideration in its research applications:

Stereospecific Synthesis: The use of the pure L-enantiomer is essential when synthesizing peptides or other biologically active molecules where the target's activity depends on a specific three-dimensional structure. Using the L-anhydride ensures the retention of the desired stereochemistry in the final product. acs.org

Enantiomeric Purity: A significant challenge during the synthesis of the anhydride is avoiding racemization (the formation of a mixture of L- and D-forms), which can occur if reaction conditions like temperature are not carefully controlled.

The D-Enantiomer: The mirror image, N-Acetyl-D-aspartic acid anhydride, also exists. While the L-form is derived from the common natural amino acid, the D-form is of interest in comparative studies. The parent acid of the D-form, D-aspartic acid (D-Asp), has been investigated for its own distinct physiological roles, such as modulating testosterone (B1683101) synthesis. nih.gov Research into the D-anhydride would be relevant for synthesizing D-aspartic acid-containing peptides or probes to study these alternative biological pathways.

The distinct properties and biological interactions of each enantiomer underscore the importance of stereochemical control in the synthesis and application of this compound. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound This table outlines key physical and chemical properties of the compound. Data is compiled from various chemical data sources. fine-chemtech.comscbt.comsigmaaldrich.comcalpaclab.com

PropertyValue
CAS Number 41148-79-2
Molecular Formula C₆H₇NO₄
Molecular Weight 157.12 g/mol
Melting Point 141 °C
Appearance White powder/solid
Boiling Point 479.3 °C at 760 mmHg
Density 1.36 g/cm³

Table 2: Synthesis and Reaction Data This table provides information on a common synthetic route to this compound.

ParameterDetailsReference
Starting Material N-Acetyl-L-aspartic acid fine-chemtech.com
Reagent Acetic anhydride fine-chemtech.com
Reaction Type Intramolecular cyclization / Dehydration
Typical Yield 88% fine-chemtech.com
Key Challenge Avoiding hydrolysis and racemization

Compound Index

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3S)-2,5-dioxooxolan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-3(8)7-4-2-5(9)11-6(4)10/h4H,2H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQITILRHSGUCB-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236780
Record name N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]acetamide
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Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41148-79-2
Record name N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]acetamide
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Record name N-[(3S)-Tetrahydro-2,5-dioxo-3-furanyl]acetamide
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Record name Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]
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Biosynthesis and Chemical Synthesis Methodologies of N Acetyl L Aspartic Acid Anhydride

Biosynthetic Pathways and Proposed Biological Formation

The in vivo presence and biosynthetic pathway for N-Acetyl-L-aspartic acid anhydride (B1165640) are not definitively established and remain largely putative. The existing research primarily focuses on the biosynthesis of its precursor, N-Acetyl-L-aspartic acid (NAA).

N-Acetyl-L-aspartic acid is synthesized in the nervous system from L-aspartic acid and acetyl-coenzyme A (acetyl-CoA). researchgate.netsci-hub.se This reaction is a primary pathway for NAA formation in neurons. While NAA is abundant, the existence of its anhydride form in mammalian systems is speculative. It is hypothesized that the anhydride could potentially form from NAA through a non-enzymatic dehydration reaction under specific physiological or pathological conditions. However, direct evidence for its sustained presence or functional role in vivo is currently lacking. The natural racemization of aspartic acid residues in proteins is a known phenomenon that occurs with aging, suggesting that intramolecular reactions of aspartic acid derivatives can occur in biological environments. nih.gov

The enzymatic synthesis of NAA is catalyzed by L-aspartate N-acetyltransferase, which transfers an acetyl group from acetyl-CoA to L-aspartate. researchgate.net To date, no specific enzyme has been identified that catalyzes the subsequent conversion of NAA to its cyclic anhydride. The formation of the anhydride is a dehydration reaction, and while enzymes can catalyze such transformations, the spontaneous, non-enzymatic formation of five-membered ring structures like anhydrides and imides from aspartic acid residues is a known side reaction in peptide chemistry, often driven by changes in pH or temperature. nih.gov Therefore, if N-Acetyl-L-aspartic acid anhydride does form in vivo, it may be a spontaneous byproduct rather than the result of specific enzymatic action.

Chemical Synthesis Protocols for Research Applications

The chemical synthesis of this compound is crucial for producing this compound for various research applications, including its use as a chemical intermediate.

The most common laboratory method for preparing this compound involves the intramolecular cyclization of N-Acetyl-L-aspartic acid using a dehydrating agent. Acetic anhydride is the most frequently used reagent for this purpose. The reaction typically involves heating N-Acetyl-L-aspartic acid with an excess of acetic anhydride, which acts as both the solvent and the dehydrating agent.

A similar methodology is described in a patented process for the preparation of the related compound, N-formyl-L-aspartic acid anhydride. In this process, L-aspartic acid is reacted with acetic anhydride and formic acid. google.com The conditions are carefully controlled to achieve a high yield of the anhydride product. These protocols highlight the general strategy of using a chemical anhydride to drive the formation of the cyclic anhydride of an N-acyl aspartic acid.

Table 1: Representative Reaction Conditions for N-Acyl-L-Aspartic Acid Anhydride Synthesis

Starting Material Reagents Temperature (°C) Reaction Time (hours) Yield (%) Reference
L-Aspartic Acid Acetic Anhydride, Formic Acid 35 48 85-97 google.com
N-Cbz-Aspartic Acid Trifluoroacetic Anhydride (TFAA) Not specified Not specified High researchgate.net

This table presents data for the synthesis of N-acyl aspartic anhydrides, including the N-formyl and N-Cbz protected forms, which serve as models for the synthesis of this compound.

A critical aspect of synthesizing this compound is maintaining the stereochemical integrity of the chiral center (the α-carbon of the original aspartic acid). The formation of the anhydride ring can create conditions that facilitate racemization, leading to a mixture of L- and D-enantiomers. researchgate.net Racemization is a significant concern because the biological activity of chiral molecules is often specific to one enantiomer.

Research into the preparation of N-protected aspartic anhydrides has shown that the degree of racemization is highly dependent on the synthetic method used. researchgate.net For instance, the use of certain activating agents in peptide synthesis is known to increase the risk of racemization. highfine.com Factors that can influence stereoselectivity include:

Reagent Choice: The use of dicyclohexylcarbodiimide (B1669883) (DCC) at low temperatures has been reported to yield N-Cbz-aspartic anhydride with excellent enantiomeric purity, whereas other methods may lead to significant racemization. researchgate.net

Protecting Groups: The nature of the N-acyl group can influence the propensity for racemization. Urethane-type protecting groups, like Carbobenzyloxy (Cbz), are known to help reduce the potential for racemization compared to other acyl groups. researchgate.net

Reaction Conditions: Temperature and the presence of bases can significantly impact the rate of racemization. nih.gov Alkaline conditions and elevated temperatures generally increase the likelihood of epimerization at the α-carbon. researchgate.netnih.gov

A study comparing different methods for preparing N-protected aspartic anhydride found that significant racemization can occur, which is often not reported in the literature. researchgate.net This underscores the importance of carefully selecting and optimizing reaction conditions and using analytical techniques like chiral chromatography to verify the enantiomeric purity of the final product.

Isotopic labeling of this compound is a powerful tool for advanced research, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy. Introducing stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) allows the molecule to be traced and distinguished from its naturally abundant, unlabeled counterparts.

The primary strategy for synthesizing isotopically labeled this compound involves using a labeled precursor.

Labeling the Acetyl Group: The most direct method for introducing a label into the acetyl moiety is to use isotopically labeled acetic anhydride. For example, N-Acetyl-L-aspartic-d3-acid can be prepared by acetylating L-aspartic acid with deuterium-labeled acetic anhydride (D₃-acetic anhydride). Similarly, reacting L-aspartic acid with [1,1-¹³C] acetic anhydride can produce N-acetyl-L-aspartic acid with a ¹³C label in the acetyl group. nih.gov This labeled NAA can then be cyclized to the corresponding labeled anhydride.

Labeling the Aspartate Backbone: To label the aspartate portion of the molecule, one must start with an isotopically labeled L-aspartic acid. Methods have been developed for the synthesis of L-aspartic acid with deuterium or ¹³C at various positions. nih.gov This labeled L-aspartic acid can then be acetylated and cyclized to yield the anhydride with the label in the aspartate backbone.

These labeling strategies are essential for techniques like NMR and mass spectrometry, enabling detailed investigation of the compound's structure, metabolism, and interactions within biological systems.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
N-Acetyl-L-aspartic acid
L-Aspartic acid
Acetyl-coenzyme A
Acetic anhydride
N-formyl-L-aspartic acid anhydride
Formic acid
Trifluoroacetic Anhydride
Dicyclohexylcarbodiimide
Carbobenzyloxy-L-aspartic acid anhydride
Deuterium
Carbon-13
Nitrogen-15
N-Acetyl-L-aspartic-d3-acid

An in-dep

Biochemical Reactivity and Metabolic Interconversions of N Acetyl L Aspartic Acid Anhydride

Hydrolytic Pathways and Stability in Biological Milieus

The stability of N-Acetyl-L-aspartic acid anhydride (B1165640) in aqueous environments is primarily dictated by its susceptibility to hydrolysis, a reaction that can proceed both non-enzymatically and potentially through enzymatic catalysis.

The anhydride ring of N-Acetyl-L-aspartic acid anhydride is inherently reactive and prone to nucleophilic attack by water, leading to its hydrolysis. This non-enzymatic process results in the opening of the five-membered ring to yield N-Acetyl-L-aspartic acid as the sole product. researchgate.net The rate of this hydrolysis is expected to be dependent on pH and temperature.

Table 1: Predicted Influence of pH on the Non-Enzymatic Hydrolysis of this compound

pH ConditionExpected Relative Rate of HydrolysisPredominant Reacting Species
Acidic (pH < 4)ModerateWater
Neutral (pH ~7)IncreasedWater and Hydroxide Ions
Basic (pH > 8)RapidHydroxide Ions

This table is illustrative and based on the general chemical principles of cyclic anhydride hydrolysis.

Currently, no specific hydrolase enzymes have been identified that catalyze the hydrolysis of this compound. While the biosynthesis of its precursor, NAA, is well-characterized, the enzymatic degradation of the anhydride is not. In a broader context, some hydrolases, such as lipases and aminoacylases, are known to be involved in the metabolism of N-acyl amino acids. nih.govmdpi.com However, their activity on a cyclic anhydride substrate like this compound has not been documented. The acetylation of peptides has been shown to inhibit their degradation by certain microbial aminopeptidases, suggesting that the N-acetyl group can influence enzyme-substrate interactions. cambridge.org

Acyl Transfer Reactions in Biological Systems

The reactive nature of the anhydride bond suggests that this compound could potentially participate in acyl transfer reactions within a biological context.

This compound possesses the chemical characteristics of a potent acylating agent due to its reactive cyclic anhydride moiety. In organic synthesis, it is utilized to introduce the N-acetyl-L-aspartyl group into other molecules, such as in peptide synthesis. This reactivity suggests a theoretical potential for this compound to act as an acyl group donor in biological systems, potentially acetylating nucleophilic groups on proteins (such as lysine residues) or other small molecules. However, there is currently no direct evidence from biological studies to support this role in vivo. The acetylation of proteins with acetic anhydride is a known chemical modification method, and the efficiency of this reaction is dependent on factors like pH and the concentration of the acetylating agent. noaa.gov

The primary and most well-documented biochemical interconversion of this compound is its hydrolysis to N-Acetyl-L-aspartic acid (NAA). researchgate.net This reaction is reversible, with the formation of the anhydride from NAA being a dehydration reaction. In chemical synthesis, this is typically achieved by heating NAA with a dehydrating agent like acetic anhydride.

In a biological context, the equilibrium would heavily favor the hydrolyzed form, NAA, in the aqueous environment of the cell. There is no evidence to suggest that the conversion of NAA to its anhydride is an enzyme-catalyzed process in vivo; it is more likely to occur spontaneously under specific, localized conditions of reduced water activity, if at all.

Table 2: Interconversion of this compound and N-Acetyl-L-aspartic Acid

ReactionReactant(s)Product(s)ConditionsBiological Relevance
HydrolysisThis compound, WaterN-Acetyl-L-aspartic acidAqueous environmentSpontaneous, likely enzymatic involvement is unknown
DehydrationN-Acetyl-L-aspartic acidThis compound, WaterAnhydrous conditions, dehydrating agentPutative, likely non-enzymatic and spontaneous if it occurs in vivo

Other Relevant Biochemical Transformations

The scientific literature reviewed does not provide evidence for other significant biochemical transformations of this compound beyond hydrolysis and its theoretical potential for acyl transfer. The focus of biochemical research has been predominantly on its precursor, N-Acetyl-L-aspartic acid, and its roles in neuronal function, myelin synthesis, and as a precursor for N-acetylaspartylglutamate. wikipedia.orgnih.gov

Research on the Biochemical and Cellular Functions of N Acetyl L Aspartic Acid Anhydride

Role in Myelin Metabolism Research

Research has extensively focused on the parent compound, N-Acetyl-L-aspartic acid (NAA), establishing it as a key molecule in the metabolism of myelin, the protective sheath that insulates nerve fibers. NAA is one of the most abundant amino acid derivatives in the brain and its metabolic pathway is uniquely compartmentalized between neurons and myelin-producing glial cells called oligodendrocytes.

The primary mechanism by which NAA contributes to myelin maintenance is by serving as a source of acetyl groups for the synthesis of myelin lipids. NAA is synthesized in neuronal mitochondria and then transported out of the neuron to adjacent oligodendrocytes.

Within the oligodendrocytes, the enzyme aspartoacylase (ASPA) hydrolyzes NAA, cleaving it into L-aspartate and acetate (B1210297). This NAA-derived acetate is then converted into acetyl-CoA, a fundamental building block for the synthesis of the fatty acids and steroids that comprise the lipid-rich myelin sheath. The critical nature of this pathway is highlighted in Canavan disease, a fatal neurodegenerative disorder caused by a deficiency in the ASPA enzyme. This deficiency prevents the breakdown of NAA, leading to a lack of available acetate for lipid synthesis and resulting in defective myelination.

Studies using radiolabeled NAA, such as [14C-acetyl]NAA, have been instrumental in demonstrating this pathway. These experiments show that the acetyl group from NAA is efficiently incorporated into myelin lipids. The synthesis of such labeled compounds for research purposes may involve the use of N-Acetyl-L-aspartic acid anhydride (B1165640) as a reactive intermediate.

The interaction between neuronal NAA and oligodendrocytes is central to the process of myelination. Oligodendrocytes are specialized glial cells responsible for producing and maintaining the myelin sheath in the central nervous system. Research shows that these cells take up NAA released from neurons to fuel myelin production. The enzyme responsible for catabolizing NAA, aspartoacylase (ASPA), is selectively localized in oligodendrocytes.

Recent studies have explored how NAA concentrations influence oligodendrocyte behavior. For instance, research on oligodendroglial cell lines has shown that decreasing levels of extracellular NAA can stimulate these cells to differentiate into mature, myelinating oligodendrocytes and promote the expression of genes for myelin proteins, such as Myelin Basic Protein (MBP). This suggests that fluctuations in NAA levels may act as a signal to regulate the myelination or remyelination process. This regulatory role appears to involve epigenetic mechanisms, where NAA levels influence the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression.

The table below summarizes the key cellular players in the NAA-oligodendrocyte interaction.

Table 1: Cellular Components in NAA-Mediated Myelination

Component Location Function in Myelination Research Research Finding Source(s)
N-Acetyl-L-aspartic acid (NAA) Synthesized in Neurons; Transported to Oligodendrocytes Provides acetate for myelin lipid synthesis; Regulates oligodendrocyte differentiation.
Oligodendrocytes Central Nervous System (White Matter) Myelin-producing cells; Take up NAA and catabolize it.

| Aspartoacylase (ASPA) | Oligodendrocytes | Enzyme that cleaves NA

Advanced Analytical and Spectroscopic Methodologies for N Acetyl L Aspartic Acid Anhydride Characterization

Mass Spectrometry Techniques in Research

Mass spectrometry (MS) is a cornerstone for the analysis of N-Acetyl-L-aspartic acid anhydride (B1165640), offering high sensitivity and specificity for its detection and quantification.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of N-Acetyl-L-aspartic acid anhydride. Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of a molecule.

For this compound, which has a molecular formula of C₆H₇NO₄, the expected monoisotopic mass can be calculated with high precision. scbt.comalfa-chemistry.com HRMS analysis would be used to confirm this exact mass in a sample, thereby distinguishing the anhydride from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This capability is critical for confirming the presence of the compound in complex matrices, such as in reaction mixtures or biological extracts.

Table 1: Molecular Properties of this compound

Property Value
Molecular Formula C₆H₇NO₄
Molecular Weight 157.12 g/mol

For accurate and precise quantification, isotope dilution mass spectrometry is the gold standard. This technique involves spiking a sample with a known quantity of a stable, isotopically labeled version of the analyte to serve as an internal standard.

While established methods exist for the quantification of NAA in biological fluids like urine and plasma using this approach, a similar methodology for the anhydride would be necessary for rigorous quantitative studies. nih.goveur.nlnih.gov This would require the chemical synthesis of a labeled internal standard, for example, by incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C) into the this compound molecule. The labeled standard would co-elute with the endogenous analyte during chromatography and be detected by the mass spectrometer. By measuring the ratio of the signal from the unlabeled analyte to the labeled standard, highly accurate quantification can be achieved, correcting for any sample loss during preparation or variations in instrument response.

Tandem Mass Spectrometry (MS/MS) is a powerful tool for confirming the molecular structure of this compound. In an MS/MS experiment, the intact molecule (precursor ion) is selected, subjected to collision-induced dissociation (CID) to break it into smaller, characteristic fragments (product ions), and these fragments are then analyzed.

Developing specialized liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods would be crucial for the anhydride's characterization. The fragmentation pattern generated is unique to the molecule's structure and can be used to confirm its identity. For this compound, the fragmentation would be expected to differ significantly from its linear precursor, NAA, due to the presence of the cyclic anhydride ring. Analysis of these specific mass transitions provides a high degree of certainty in identification, even in complex mixtures. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for providing detailed information about the chemical structure and conformation of this compound in solution.

Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. While detailed experimental data is readily available for the precursor N-Acetyl-L-aspartic acid, the formation of the cyclic anhydride ring would induce significant changes in the ¹H NMR spectrum. nih.govhmdb.ca

The cyclization process alters the electronic environment and spatial arrangement of the protons, particularly those on the aspartic acid backbone (α-CH and β-CH₂). The chemical shifts of these protons are expected to shift compared to their positions in the open-chain NAA. Furthermore, the coupling constants between these protons can provide valuable information about the dihedral angles and, consequently, the preferred conformation of the five-membered anhydride ring.

Table 2: Comparison of Experimental ¹H NMR Chemical Shifts for N-Acetyl-L-aspartic Acid (NAA) and Expected Changes for the Anhydride

Proton Group Experimental Chemical Shift (ppm) for NAA (in D₂O/H₂O) Expected Effect in Anhydride
Acetyl (CH₃) ~2.03 Minor shift
β-CH₂ ~2.5-2.7 Significant shift due to ring strain and altered electronic environment

Data for NAA sourced from the Human Metabolome Database. nih.govhmdb.ca

Carbon-13 (¹³C) NMR spectroscopy is used to probe the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum, providing a "fingerprint" of its carbon skeleton. nih.gov

The most significant changes in the ¹³C NMR spectrum upon cyclization from NAA to the anhydride would be observed for the carbonyl carbons. In NAA, there are two distinct carboxyl carbons. In the anhydride, these two carbons become part of the anhydride functional group, and their chemical shifts would be expected to move significantly downfield due to the change in hybridization and electronic environment. The α-carbon and β-carbon would also experience shifts, reflecting the formation of the rigid ring structure.

Furthermore, by using this compound synthesized with ¹³C-labeled precursors, ¹³C NMR can be a powerful tool for metabolic tracing studies. sigmaaldrich.com This allows researchers to follow the fate of the carbon atoms from the anhydride as it is metabolized, providing insights into its potential biochemical roles.

Table 3: Comparison of Experimental ¹³C NMR Chemical Shifts for N-Acetyl-L-aspartic Acid (NAA) and Expected Changes for the Anhydride

Carbon Group Experimental Chemical Shift (ppm) for NAA (in H₂O) Expected Effect in Anhydride
Acetyl (CH₃) ~24.7 Minor shift
β-CH₂ ~42.4 Moderate shift due to ring formation
α-CH ~56.0 Moderate shift due to ring formation
Acetyl (C=O) ~176.2 Minor shift

Data for NAA sourced from the Human Metabolome Database. nih.gov

Advanced Multi-Dimensional NMR Approaches

While one-dimensional Nuclear Magnetic Resonance (NMR) provides fundamental structural information, advanced multi-dimensional NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the precise connectivity and spatial relationships within the this compound molecule. acs.org These experiments are particularly useful for distinguishing it from its precursor, N-Acetyl-L-aspartic acid (NAA).

Two-dimensional (2D) NMR experiments generate contour plots that reveal correlations between different nuclei. youtube.com Key techniques applicable to this compound include:

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. ox.ac.uk For this compound, a COSY spectrum would show cross-peaks connecting the α-proton to the two β-protons of the aspartate backbone, confirming their scalar coupling and establishing the spin system of the five-membered ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. ox.ac.ukipb.pt This technique is crucial for assigning each carbon atom in the molecule by linking it to its attached proton(s). For instance, the signal for the α-carbon would show a correlation to the α-proton, and the β-carbon would correlate with the two β-protons. This provides a direct ¹H-¹³C one-bond connectivity map. acs.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. ipb.pt This is particularly powerful for identifying quaternary carbons (those with no attached protons), such as the two carbonyl carbons of the anhydride group and the acetyl carbonyl carbon. For example, the protons of the acetyl methyl group would show a cross-peak to the acetyl carbonyl carbon. The α- and β-protons would show correlations to the anhydride carbonyl carbons, confirming the cyclic structure.

The cyclization from NAA to the anhydride induces significant changes in the chemical shifts of the nuclei, especially those in proximity to the newly formed anhydride ring. These shifts, when analyzed with advanced 2D NMR techniques, provide definitive proof of the anhydride's formation and structure.

Table 1: Expected 2D NMR Correlations for this compound

ExperimentCorrelated NucleiExpected Key CorrelationsStructural Information Provided
COSY¹H - ¹Hα-H with β-Ha and β-HbConfirms the proton connectivity within the aspartate backbone.
HSQC¹H - ¹³C (one bond)α-H with α-C; β-H's with β-C; CH₃ protons with CH₃ carbonAssigns carbon signals based on direct attachment to known protons.
HMBC¹H - ¹³C (multiple bonds)CH₃ protons with Acetyl C=O; α-H and β-H's with Anhydride C=O carbonsConfirms the overall carbon skeleton, including quaternary carbons, and verifies the cyclic anhydride structure.

Chromatographic Separation Techniques for Research Sample Preparation

Chromatographic methods are fundamental for isolating this compound from reaction mixtures and for analyzing its purity. The choice of technique depends on the properties of the compound and the analytical goal.

Gas Chromatography (GC) for Volatile Derivatives

This compound is a polar, non-volatile compound, making it unsuitable for direct analysis by Gas Chromatography (GC). colostate.edu However, GC can be employed after converting the analyte into a more volatile and thermally stable derivative. gcms.cz Derivatization chemically modifies the molecule, reducing its polarity and increasing its volatility. colostate.edu

For this compound, derivatization would typically involve a ring-opening reaction followed by modification of the resulting functional groups. Common derivatization strategies include:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the newly formed carboxyl groups (after ring-opening) and the amide group with trimethylsilyl (TMS) groups. gcms.cz This process significantly reduces hydrogen bonding and polarity.

Alkylation/Esterification: This method converts carboxylic acids into esters. colostate.edu For instance, reaction with an alcohol in the presence of an acid catalyst or with reagents like dimethylformamide dialkyl acetals can form methyl or other alkyl esters. colostate.edu

Acylation: Reagents such as trifluoroacetic anhydride can be used to acylate the amide group, further increasing volatility and enhancing detection by an electron capture detector (ECD). colostate.edu

The choice of derivatization reagent depends on the specific analytical requirements. gcms.cz Once derivatized, the compound can be separated and quantified using GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on fragmentation patterns.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for both the purification and analytical assessment of this compound. Its high polarity makes it well-suited for reversed-phase HPLC, where a polar mobile phase is used with a nonpolar stationary phase.

Key parameters for an HPLC method would include:

Column: A C18 or C8 column is typically used for the separation of polar analytes.

Mobile Phase: A mixture of water (often with a pH modifier like formic acid or acetic acid to control ionization) and an organic solvent like acetonitrile or methanol is common. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation and peak shape.

Detector: Due to the lack of a strong chromophore, UV detection at a low wavelength, typically between 210-220 nm, is used to detect the carbonyl and amide bonds.

HPLC provides a reliable method to determine the purity of a sample by separating the anhydride from its precursor (N-Acetyl-L-aspartic acid), the hydrolysis product, and any other synthesis-related impurities.

Table 2: Typical HPLC Parameters for this compound Analysis

ParameterDescription
Stationary Phase (Column)Reversed-Phase C18 or C8
Mobile PhaseGradient of Water (with 0.1% Formic Acid) and Acetonitrile
DetectorUV-Vis Diode Array Detector (DAD)
Wavelength210-220 nm
ApplicationPurity assessment, separation from starting materials and byproducts.

Other Spectroscopic Characterization Methods

Beyond NMR, other spectroscopic techniques provide complementary information about the functional groups and vibrational properties of this compound.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The most distinctive feature in the IR spectrum of this compound is the pair of carbonyl (C=O) stretching bands characteristic of a cyclic anhydride. spectroscopyonline.com

Anhydride C=O Stretches: Cyclic anhydrides exhibit two C=O stretching vibrations due to symmetric and asymmetric stretching modes. spectroscopyonline.com These typically appear at higher frequencies than the single carbonyl stretch of the parent carboxylic acid. For this compound, these bands are expected in the 1750–1850 cm⁻¹ region. For a five-membered cyclic anhydride, the lower-wavenumber asymmetric stretch is typically more intense than the higher-wavenumber symmetric stretch. spectroscopyonline.comlibretexts.org

Amide Bands: The spectrum will also show characteristic amide bands, including the N-H stretch (around 3300 cm⁻¹) and the amide I (C=O stretch, around 1650 cm⁻¹) and amide II (N-H bend, around 1550 cm⁻¹) bands.

C-O Stretch: A C-O stretching vibration from the anhydride ring is also expected, typically in the 1000-1300 cm⁻¹ range. libretexts.org

The appearance of the dual high-frequency carbonyl peaks and the disappearance of the broad O-H stretch from the carboxylic acid precursor provide clear evidence of anhydride formation.

Raman Spectroscopy

Raman spectroscopy, like IR, probes the vibrational modes of a molecule. s-a-s.org While IR absorption is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. This often makes Raman a complementary technique, as some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the key Raman shifts would include:

Carbonyl Stretches: The symmetric C=O stretch of the anhydride, which is often weaker in the IR spectrum of cyclic anhydrides, may produce a more prominent Raman band. s-a-s.org

C-C and C-N Skeletal Vibrations: The backbone of the molecule will give rise to a series of characteristic peaks. For the parent L-aspartic acid, strong Raman bands are observed for C-C stretching and other skeletal modes below 1500 cm⁻¹. researchgate.netpmf.unsa.ba Similar vibrations would be expected for the anhydride.

Raman spectroscopy is particularly useful for analyzing solid samples and can provide additional conformational and structural details that complement the data from IR and NMR spectroscopy.

Table 3: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)Notes
Amide (N-H)Stretch~3300~3300-
Anhydride (C=O)Symmetric Stretch1845-18701845-1870Higher frequency, weaker intensity in IR for cyclic anhydrides. spectroscopyonline.com
Asymmetric Stretch1775-18001775-1800Lower frequency, stronger intensity in IR for cyclic anhydrides. spectroscopyonline.com
Amide I (C=O)Stretch~1650~1650-
Amide II (N-H)Bend~1550--
Anhydride (C-O)Stretch1000-13001000-1300-

Computational Chemistry and Theoretical Studies on N Acetyl L Aspartic Acid Anhydride

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, used to model the physical movements of atoms and molecules over time. These simulations can reveal the inherent flexibility of a molecule and its preferred shapes (conformations) in different environments.

The conformational flexibility of N-Acetyl-L-aspartic acid anhydride (B1165640) is determined by the rotation around its single bonds. Theoretical studies on similar molecules, like N-acetyl-l-aspartic acid N'-methylamide, have explored the potential energy hypersurface related to backbone and side-chain dihedral angles. researchgate.netresearchgate.net For the N'-methylamide derivative, computational calculations at the B3LYP/6-31G(d) level of theory identified 37 stable conformers out of a possible 81. researchgate.net

Table 1: Representative Torsional Angles for Conformational Analysis of Aspartic Acid Derivatives (Note: This table is illustrative, based on studies of related molecules like N-acetyl-L-aspartic acid N'-methylamide, and represents the type of data generated in such analyses.)

Conformer TypeDihedral Angle ϕ (C-N-Cα-C)Dihedral Angle ψ (N-Cα-C-N)Relative Energy (kcal/mol)
βL-150° to -80°80° to 160°Low
γL60° to 90°-90° to -60°Moderate
αL-90° to -60°-60° to -30°High

The interaction of a molecule with its solvent environment is critical to its behavior. MD simulations explicitly model solvent molecules (e.g., water) to study solvation effects, hydrogen bonding, and dynamic behavior in solution. For related compounds like N-acetylated L-aspartic acid dimethyl ester, theoretical calculations have been performed using continuum solvent models like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) to evaluate conformer stability in different solvents. rsc.orgresearchgate.net

For N-Acetyl-L-aspartic acid anhydride, MD simulations would reveal how water molecules arrange around the polar anhydride and acetyl carbonyl groups. These simulations can quantify the number and lifetime of hydrogen bonds between the molecule's oxygen atoms and surrounding water, providing insight into its solubility and the stability of its cyclic structure in aqueous environments. The anhydride ring is susceptible to hydrolysis, and simulations could help model the initial steps of water molecule approach and interaction with the carbonyl carbons.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals. This information is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties.

This compound is characterized by its reactive cyclic anhydride moiety, which makes it a potent acylating agent. The anhydride ring is susceptible to nucleophilic attack, leading to ring-opening. This is a common reaction for acid anhydrides. libretexts.org

Quantum chemical methods, particularly Density Functional Theory (DFT), are well-suited to model the reaction pathway of nucleophilic acyl substitution. For the reaction of this compound with a nucleophile (e.g., water or an amine), calculations can:

Identify the transition state: The high-energy structure that connects reactants to products.

Calculate the activation energy: The energy barrier that must be overcome for the reaction to occur, which determines the reaction rate.

Model the tetrahedral intermediate: The species formed when the nucleophile attacks a carbonyl carbon. youtube.com

Such studies would clarify the regioselectivity of the attack (i.e., which of the two anhydride carbonyls is more electrophilic) and how the electronic structure of the molecule facilitates the reaction.

Quantum chemistry can predict various spectroscopic properties, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies of the molecule. For this compound, a key prediction would be the frequencies of the symmetric and asymmetric C=O stretching modes of the anhydride group, which are experimentally expected in the 1750–1850 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate the chemical shifts of ¹H and ¹³C nuclei. For the parent compound, N-acetyl-L-aspartic acid, detailed NMR data is available. nih.gov Computational predictions for the anhydride would show how the cyclization and resulting change in electronic environment affect the chemical shifts of the protons and carbons near the anhydride ring, particularly the α-carbon and the carbons of the carbonyl groups.

Table 2: Predicted vs. Experimental Spectroscopic Data for Related Compounds (Note: This table illustrates the application of computational methods. Experimental data is for N-acetyl-L-aspartic acid or general anhydrides, while predicted values represent what a typical quantum chemical calculation would aim to produce for the anhydride.)

Spectroscopic FeatureNucleus/GroupTypical Experimental Value (ppm or cm⁻¹)Computationally Predicted Value
¹³C NMR Chemical ShiftAnhydride C=O~170 ppmCalculation would refine this value based on the specific molecular structure.
¹H NMR Chemical Shiftα-H~4.4 ppm (in NAA) nih.govCalculation would predict the shift in the anhydride environment.
IR AbsorptionAnhydride C=O Stretch1750-1850 cm⁻¹ Calculation would provide specific frequencies for symmetric and asymmetric stretches.

Docking and Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is crucial for understanding potential biological activity and for drug design. While this compound is primarily a reactive chemical intermediate, its interactions with biological macromolecules could be modeled.

Given its structure as an analogue of N-acetyl-L-aspartic acid, it could be docked into the active sites of enzymes that process NAA or aspartate. For instance, studies have probed the active site of enzymes like aspartate transcarbamoylase using various aspartic acid analogues to understand binding requirements. nih.gov

A docking study of this compound would involve:

Obtaining the 3D structure of a target protein.

Generating a 3D conformation of the anhydride.

Using a docking algorithm to place the anhydride into the protein's active site in various orientations and conformations.

Scoring the resulting poses based on factors like electrostatic interactions and hydrogen bonding to predict the most stable binding mode.

The anhydride's high reactivity presents a special case. Docking could be used to model the non-covalent binding step that precedes a potential covalent reaction with a nucleophilic residue (like serine, cysteine, or lysine) in the enzyme's active site, effectively modeling it as a potential irreversible inhibitor.

Future Directions and Emerging Research Avenues for N Acetyl L Aspartic Acid Anhydride

Elucidation of Undefined Biochemical Pathways and Roles

While the parent compound, N-Acetyl-L-aspartic acid (NAA), is well-established as the second most concentrated metabolite in the human brain and a marker for neuronal health, the specific in vivo roles and biochemical pathways of its anhydride (B1165640) form remain largely undefined. wikipedia.orgnih.gov Future research is critical to determine if N-Acetyl-L-aspartic acid anhydride exists as a transient endogenous species and to understand its potential interactions.

Key research questions that need to be addressed include:

Endogenous Presence: Does this compound form naturally within cells, perhaps as a reactive intermediate in the synthesis or degradation of NAA and its derivatives like N-acetylaspartylglutamate (NAAG)? nih.gov The synthesis of NAA from L-aspartate and acetyl-CoA is catalyzed by aspartate N-acetyltransferase (ANAT), and its breakdown is handled by aspartoacylase (ASPA). nih.gov Investigating whether the anhydride plays a role in this metabolic cycle is a crucial first step.

Metabolic Fate: If formed endogenously, what is the metabolic fate of the anhydride? Understanding its reactivity with intracellular nucleophiles, its hydrolysis rate, and its potential to acylate proteins or other small molecules could reveal novel biological functions.

Signaling Pathways: Given the role of NAA and NAAG in neuron-glial signaling, future studies should explore whether the anhydride can modulate these pathways. nih.gov Its high reactivity could enable it to act as a rapid, short-lived signaling molecule in the brain's microenvironment. Research into its potential interactions with neuronal or glial receptors, such as metabotropic glutamate (B1630785) receptors, could yield significant insights. wikipedia.org

Elucidating these fundamental aspects will be foundational to understanding the full scope of NAA metabolism and its implications in both normal brain function and in neuropathological conditions like Canavan disease, which is characterized by a buildup of NAA due to ASPA deficiency. nih.gov

Development of Novel Synthetic Strategies

The laboratory synthesis of this compound is intrinsically linked to the synthesis of NAA itself. Often, the anhydride is formed in situ during the acetylation of L-aspartic acid. For instance, treating N-acetyl-L-aspartic acid with acetic anhydride can induce dehydration to form the cyclic anhydride. However, developing more controlled, efficient, and scalable synthetic strategies is a key area for future research.

Current and potential future approaches include:

Improved Dehydration Methods: Research into milder and more selective dehydrating agents could improve yields and reduce the formation of byproducts, including racemized compounds.

Flow Chemistry: The application of continuous flow chemistry could offer better control over reaction parameters such as temperature and reaction time, potentially leading to higher purity and safer production of the highly reactive anhydride.

Biocatalytic Synthesis: Exploring the use of enzymes to catalyze the formation of the anhydride from NAA could offer a highly specific and environmentally friendly synthetic route, although this would require the discovery or engineering of a suitable enzyme.

A significant challenge in the synthesis is the potential for racemization at the chiral center. Future synthetic strategies must prioritize the retention of the L-configuration, which is crucial for biological relevance.

Table 1: Overview of Synthetic Approaches for N-Acetyl-L-aspartic Acid and its Anhydride

Precursor(s) Reagent(s) Key Transformation Reference(s)
L-Aspartic acid Acetic anhydride Acetylation and cyclization chemicalbook.com
L-Aspartic acid, Hydrogen bromide Acetic anhydride Salifying protection, acetylation, hydrolysis google.com
N-Acetyl-L-aspartic acid Acetic anhydride Dehydration to form cyclic anhydride

Advancements in Analytical Detection and Quantification

The ability to accurately detect and quantify this compound in complex biological matrices is paramount to elucidating its potential biochemical roles. While robust methods exist for its parent compound, NAA, the inherent reactivity and likely low concentration of the anhydride present significant analytical challenges.

Future advancements should focus on:

High-Sensitivity Mass Spectrometry: Developing specialized liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods will be crucial. nih.gov These methods could be adapted from existing protocols for NAA, but would need to be optimized for the anhydride's specific mass transitions and chromatographic behavior. The use of derivatization agents that selectively react with the anhydride could enhance its stability and ionization efficiency.

Isotope Dilution Assays: The synthesis of a stable, isotopically labeled internal standard of this compound would enable highly accurate quantification through isotope dilution mass spectrometry, similar to methods used for NAA. nih.gov

In Situ Trapping and Detection: Given its reactivity, methods that involve in situ chemical trapping of the anhydride at the point of sample collection could prevent its degradation and allow for more accurate measurement of its physiological levels.

Advanced NMR Spectroscopy: While NAA gives a prominent signal in magnetic resonance spectroscopy (MRS) of the brain, detecting the anhydride would require more advanced techniques due to its presumed lower concentration. wikipedia.org High-field NMR or specialized pulse sequences might be able to distinguish the anhydride signal from the much larger NAA peak in brain extracts.

Table 2: Analytical Techniques for the Parent Compound (NAA) with Potential Adaptation for the Anhydride

Technique Sample Matrix Key Features Reference(s)
LC-MS/MS Urine No extraction or derivatization needed, high sensitivity nih.gov
GC-MS Urine, CSF Isotope dilution for high accuracy, requires derivatization nih.govebi.ac.uk
HPLC with Fluorescence Derivatization Brain homogenate Pre-column derivatization for fluorescence detection ebi.ac.uk
Magnetic Resonance Spectroscopy (MRS) Brain (in vivo) Non-invasive, measures neuronal health marker wikipedia.orgnih.gov

Interdisciplinary Approaches in Chemical Biology Research

The study of this compound is uniquely positioned at the intersection of synthetic chemistry, analytical chemistry, and neurobiology. Future breakthroughs will likely emerge from interdisciplinary collaborations that leverage the anhydride as a tool to probe biological systems.

Key interdisciplinary avenues include:

Development of Chemical Probes: Synthesizing modified versions of the anhydride that incorporate reporter tags (e.g., fluorophores or biotin) could allow for the identification of its binding partners and cellular targets. These probes could help visualize its localization and interactions within neurons and glial cells.

Enzyme Inhibitor Design: The anhydride or its derivatives could serve as a starting point for designing inhibitors of enzymes involved in NAA metabolism, such as aspartate N-acetyltransferase (ANAT). nih.gov Such inhibitors would be invaluable research tools for studying the consequences of altered NAA synthesis and could have therapeutic potential for conditions like Canavan disease. nih.gov

Pro-drug and Peptide Synthesis: The reactivity of the anhydride makes it a useful acylating agent. This property can be exploited in pharmaceutical chemistry for the synthesis of peptides or as a pro-drug strategy to deliver NAA or other molecules across the blood-brain barrier. Further research could optimize this for targeted drug delivery to the central nervous system.

By combining advanced synthetic methods with sophisticated biological assays, the scientific community can move beyond viewing this compound as a mere chemical curiosity and establish its significance in the broader context of chemical biology and neuroscience.

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of N-acetyl-L-aspartic acid anhydride relevant to its reactivity in synthetic chemistry?

  • Answer : The compound (CAS 41148-79-2) has a molecular formula of C₆H₇NO₄, a molecular weight of 157.12 g/mol, and a stereospecific structure with one defined stereocenter . Its density is 1.4 g/cm³, and it features a cyclic anhydride moiety derived from L-aspartic acid. The presence of two carbonyl groups (at positions 2 and 5 of the tetrahydrofuran ring) and an acetylated amine group makes it highly reactive in nucleophilic acyl substitution reactions . These properties are critical for its use in peptide synthesis and acylation reactions.

Q. How is this compound synthesized, and what are the common pitfalls in its preparation?

  • Answer : The compound is typically synthesized via the intramolecular cyclization of N-acetyl-L-aspartic acid under dehydrating conditions (e.g., using acetic anhydride as both solvent and dehydrating agent). Key challenges include avoiding hydrolysis of the anhydride ring, which requires strictly anhydrous conditions . Side reactions, such as over-acetylation or racemization, can occur if temperature or catalyst concentrations are not optimized. For example, excess acetic anhydride may lead to byproducts requiring chromatographic purification .

Q. What analytical methods are used to confirm the purity and identity of this compound?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy is the gold standard for structural confirmation. The anhydride's carbonyl peaks (C=O) appear as distinct signals at ~170–180 ppm in ¹³C-NMR. Infrared (IR) spectroscopy identifies the anhydride C=O stretching vibrations at 1750–1850 cm⁻¹ . Purity is assessed via HPLC with UV detection (λ = 210–220 nm) or acid-base titration for residual acetic acid quantification .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in this compound-mediated acylation of amino acids?

  • Answer : Yield optimization involves:

  • Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (0.5–1.0 mol%) enhances reaction rates by protonating the anhydride carbonyl, increasing electrophilicity .
  • Solvent choice : Non-polar solvents (e.g., toluene) minimize hydrolysis, while polar aprotic solvents (e.g., DMF) improve solubility of amino acid substrates .
  • Temperature control : Reactions performed at 60–80°C balance kinetic activation with thermal stability of the anhydride .
    Discrepancies in reported yields (70–97%) often arise from variations in substrate steric hindrance or residual moisture .

Q. What advanced spectroscopic techniques enable real-time monitoring of this compound reactivity in complex mixtures?

  • Answer : Attenuated total reflection Fourier-transform infrared (ATR-FT-IR) spectroscopy allows in situ tracking of anhydride consumption by observing C=O peak intensity decay at ~1800 cm⁻¹ . For kinetic studies, time-resolved NMR or mass spectrometry (MS) coupled with stopped-flow systems provides millisecond-scale resolution of intermediate formation .

Q. How do biocatalytic methods compare to traditional chemical synthesis for producing N-acetyl-L-aspartic acid derivatives?

  • Answer : Biocatalytic approaches (e.g., enantioselective hydroamination) offer higher stereochemical fidelity and reduced environmental impact compared to multi-step chemical synthesis. For example, lipases or acyltransferases catalyze regioselective acylation of L-aspartic acid under mild conditions (pH 7–8, 25–37°C), avoiding racemization . However, enzyme stability and substrate inhibition remain challenges, with yields typically lower (50–70%) than chemical methods (80–95%) .

Data Contradiction Analysis

Q. Why do reported reaction yields for this compound-mediated acetylations vary across studies?

  • Answer : Discrepancies arise from:

  • Moisture sensitivity : Even trace water hydrolyzes the anhydride, reducing effective reagent concentration. Studies using rigorous drying protocols (e.g., molecular sieves) report yields >90%, whereas less controlled conditions yield 60–70% .
  • Substrate nucleophilicity : Primary amines (e.g., lysine) react faster than secondary amines (e.g., proline), leading to variable efficiency .
  • Analytical methods : HPLC quantifies both desired product and hydrolyzed byproducts, while titration may overestimate purity by detecting unreacted starting materials .

Methodological Recommendations

  • Synthesis : Use microwave-assisted synthesis (100–130°C, 10–15 min) to reduce reaction time and improve anhydride stability compared to conventional reflux .
  • Characterization : Employ tandem MS (LC-MS/MS) for high-sensitivity detection of trace impurities or degradation products .
  • Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis; monitor purity via periodic IR or NMR checks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.